molecular formula C21H20N2O3 B2792206 3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-63-8

3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2792206
CAS RN: 862829-63-8
M. Wt: 348.402
InChI Key: UCCOTGQYKSXRKE-UHFFFAOYSA-N
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Description

The compound “3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide” is an organic compound consisting of a benzofuran moiety (a fused benzene and furan ring), a phenyl group (a benzene ring), and a cyclopentanecarboxamido group (a cyclopentane ring attached to a carboxamide group). The exact properties and characteristics of this compound would depend on its specific structure and stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The cyclopentanecarboxamido group would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The benzofuran and phenyl groups are generally quite stable due to their aromaticity, but could potentially undergo electrophilic aromatic substitution reactions. The cyclopentanecarboxamido group could potentially undergo reactions at the carbonyl group or the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide binds to the CB1 receptor in a manner similar to THC, activating the receptor and producing its effects. The CB1 receptor is primarily found in the brain, where it modulates a variety of physiological processes. Activation of the CB1 receptor by this compound leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and other forms of brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes. However, one limitation of using this compound is its synthetic nature, which may limit its relevance to the effects of natural cannabinoids found in marijuana.

Future Directions

There are several future directions for research on 3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide. One area of interest is the development of more selective and potent CB1 receptor agonists. Another area of interest is the study of the effects of CB1 receptor activation on various disease states, including chronic pain, addiction, and neurodegenerative disorders. Additionally, there is a need for further research on the potential side effects of CB1 receptor activation, particularly with regards to long-term use.

Synthesis Methods

3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide is synthesized through a multistep process starting with the reaction of 2-bromo-1-(cyclopent-1-en-1-yl)ethanone with 2-aminobenzophenone. This reaction yields the intermediate product, 2-(cyclopent-1-en-1-yl)-2-(4-phenylphenylamino)benzophenone. The intermediate is then reacted with cyclopentylamine to form the final product, this compound.

Scientific Research Applications

3-(cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide has been used extensively in scientific research to study the pharmacology of cannabinoid receptors. It is a potent agonist of the CB1 receptor, which is the primary target of THC in the brain. This compound has been used to study the effects of CB1 receptor activation on various physiological and behavioral processes, including pain perception, appetite regulation, and memory formation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(14-8-4-5-9-14)23-18-16-12-6-7-13-17(16)26-19(18)21(25)22-15-10-2-1-3-11-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCOTGQYKSXRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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